Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85018. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate has shown promising activity against Mycobacterium tuberculosis GyrB, a DNA gyrase, suggesting its potential in tuberculosis treatment (Jeankumar et al., 2013).
4-(Phenylsulfonyl)piperidines are identified as highly selective and bioavailable 5-HT(2A) receptor antagonists, suitable for clinical evaluation in animal models (Fletcher et al., 2002).
Sulfonyl hydrazones with piperidine derivatives show potential as antioxidants and anticholinesterase agents, which could be significant in treating neurodegenerative diseases (Karaman et al., 2016).
N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are excellent inhibitors for acetylcholinesterase and butyrylcholinesterase, indicating their use in Alzheimer's disease research (Khalid et al., 2014).
Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate undergoes microbial reduction to produce stereospecific compounds, which could be relevant in stereoselective synthesis (Guo et al., 2006).
The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate have been investigated, which can aid in understanding the structural aspects of similar compounds (Mambourg et al., 2021).
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit potent anti-acetylcholinesterase activity, highlighting their potential as antidementia agents (Sugimoto et al., 1990).
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIWLBULZHLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672127 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate in the synthesis of potential cholinesterase inhibitors?
A: this compound serves as a crucial intermediate in synthesizing a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. [] These derivatives were designed and synthesized to explore their potential as cholinesterase inhibitors. The compound is first converted to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, which then reacts with various alkyl/aryl sulfonyl chlorides to yield the final derivatives. []
Q2: What do the molecular docking studies reveal about the interaction of the synthesized derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?
A: Molecular docking studies, employing a direct receptor-based approach with AutoDock, were conducted to understand how the synthesized derivatives interact with AChE and BChE. [] The docking results, when compared with the experimentally determined antienzymatic IC50 values, provided valuable insights into the binding modes of these inhibitors with the target enzymes. This information is crucial for understanding the structure-activity relationship and can guide further optimization of these compounds as potential therapeutic agents. []
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